4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including a benzoyl group, a hydroxy group, a methoxyphenyl group, and an isoxazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Benzoyl and Methoxyphenyl Groups: These groups can be attached through Friedel-Crafts acylation reactions, where the aromatic rings are acylated using the corresponding acyl chlorides in the presence of a Lewis acid catalyst.
Final Functionalization: The ethoxy and hydroxy groups are introduced through nucleophilic substitution and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrole
Uniqueness
The presence of the isoxazolyl group in 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one distinguishes it from other similar compounds. This group can impart unique chemical reactivity and biological activity, making the compound a valuable subject for further research.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-4-31-17-10-8-15(9-11-17)22(27)20-21(16-6-5-7-18(13-16)30-3)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-13,21,27H,4H2,1-3H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNJZNCSLPCHL-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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